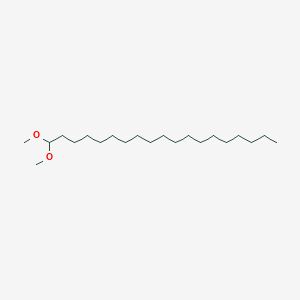
1,1-Dimethoxynonadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonadecane, 1,1-dimethoxy- is an organic compound with the molecular formula C21H44O2 It is a derivative of nonadecane, a long-chain alkane, where two methoxy groups are attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonadecane, 1,1-dimethoxy- typically involves the reaction of nonadecane with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with methanol to form the dimethoxy derivative. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of Nonadecane, 1,1-dimethoxy- follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters helps in achieving high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Nonadecane, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to nonadecane or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Nonadecane, partially reduced intermediates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nonadecane, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Nonadecane, 1,1-dimethoxy- involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The long alkane chain can also affect the compound’s solubility and membrane permeability, impacting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Nonadecane: The parent hydrocarbon, lacking the methoxy groups.
Octadecane, 1,1-dimethoxy-: A similar compound with one less carbon in the alkane chain.
Icosane, 1,1-dimethoxy-: A similar compound with one more carbon in the alkane chain.
Uniqueness
Nonadecane, 1,1-dimethoxy- is unique due to the presence of two methoxy groups, which significantly alter its chemical and physical properties compared to its parent hydrocarbon and other similar compounds
Properties
CAS No. |
100419-53-2 |
|---|---|
Molecular Formula |
C21H44O2 |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1,1-dimethoxynonadecane |
InChI |
InChI=1S/C21H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22-2)23-3/h21H,4-20H2,1-3H3 |
InChI Key |
OEYYGIBIHQXPFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















